molecular formula C20H12O5 B4632144 [2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate

[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate

Cat. No.: B4632144
M. Wt: 332.3 g/mol
InChI Key: DMUCSNPSVOVJMD-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromone moiety, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate typically involves multi-step organic reactions. One common method is the condensation of furan-2-carbaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate [2-(Furan-2-yl)-4-oxochromen-6-yl] methanol. This intermediate is then esterified with benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromone moiety can be reduced to form dihydrochromone derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrochromone derivatives, and various substituted benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, [2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate apart is its unique combination of a furan ring, a chromone moiety, and a benzoate ester group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-16-12-19(18-7-4-10-23-18)25-17-9-8-14(11-15(16)17)24-20(22)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUCSNPSVOVJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate
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[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate
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[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate
Reactant of Route 4
[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate
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[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate
Reactant of Route 6
[2-(Furan-2-yl)-4-oxochromen-6-yl] benzoate

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